molecular formula C9H8BrClO2 B1422898 Methyl 2-(4-bromo-3-chlorophenyl)acetate CAS No. 171425-52-8

Methyl 2-(4-bromo-3-chlorophenyl)acetate

Cat. No. B1422898
M. Wt: 263.51 g/mol
InChI Key: YDILXORBWYRLID-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-3-chlorophenyl)acetate” is a chemical compound with the CAS Number: 171425-52-8 . It has a molecular weight of 263.52 and its IUPAC name is methyl (4-bromo-3-chlorophenyl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 . This indicates that the compound has a bromine and a chlorine atom attached to the phenyl group, and an acetate group attached to the methyl group.


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-3-chlorophenyl)acetate” is a powder at room temperature . Its melting point is between 42-43 degrees Celsius .

Scientific Research Applications

Synthesis Applications

  • Synthesis of α-Bromophenylacetic Acid Derivatives : Methyl 2-(4-bromo-3-chlorophenyl)acetate is utilized in synthesizing α-bromophenylacetic acid derivatives, a process involving the reaction of bromine with various solvents (Ogura, Furukawa, & Tsuchihashi, 1975).

  • Synthesis of Antidepressive and Anti-Inflammatory Compounds : It serves as a precursor for synthesizing compounds with potential antidepressive and anti-inflammatory activities, as demonstrated by the synthesis of 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters (Attimarad & Bagavant, 1999).

  • Clopidogrel Hydrogen Sulfate Synthesis : A positional isomer of clopidogrel hydrogen sulfate, a significant antiplatelet drug, can be synthesized using methyl 2-(4-bromo-3-chlorophenyl)acetate (Jiang et al., 2010).

Pharmaceutical Research

  • Synthesis of Fungicidal Agents : This compound has been used in the synthesis of novel 1-aryl-3-oxypyrazoles with methyl 2-(methoxyimino) acetate moieties, showing moderate fungicidal activity against certain pathogens (Liu et al., 2014).

  • Anticancer Research : Derivatives of methyl 2-(4-bromo-3-chlorophenyl)acetate have been investigated for their selective inhibition of colon cancer cell proliferation (Rayes et al., 2020).

  • Aldose Reductase Inhibitors : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates derived from methyl 2-(4-bromo-3-chlorophenyl)acetate have shown potential as novel aldose reductase inhibitors, a therapeutic target for diabetic complications (Ali et al., 2012).

Chemical Research

  • Grignard Reaction Applications : Utilized in undergraduate organic chemistry experiments for synthesizing drug intermediates, such as methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate (Min, 2015).

  • Green Synthesis of Substituted Phenyl Compounds : It contributes to the development of environmentally beneficial synthesis methods for substituted phenyl compounds (Wen-ta, 2014).

  • Facilitating Stereochemical Studies : Aids in studying the stereochemistry of complex organic molecules, such as the synthesis of enantiomerically pure diarylethanes (Zhang et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(4-bromo-3-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDILXORBWYRLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-3-chlorophenyl)acetate

CAS RN

171425-52-8
Record name methyl 2-(4-bromo-3-chlorophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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